![molecular formula C9H9N3S B2369423 N-(1H-indol-4-yl)thiourea CAS No. 861208-81-3](/img/structure/B2369423.png)
N-(1H-indol-4-yl)thiourea
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Overview
Description
“N-(1H-indol-4-yl)thiourea” is a well-known indole derivative that has been studied for its significant biological activity, which includes anticancer, antimicrobial, and antifungal properties. It has a molecular weight of 191.26 .
Synthesis Analysis
A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular formula of “N-(1H-indol-4-yl)thiourea” is C9H9N3S . The average mass is 191.253 Da and the monoisotopic mass is 191.051712 Da .Chemical Reactions Analysis
“N-(1H-indol-4-yl)thiourea” has been used in the synthesis of various metal complexes, such as Mn(II), Co(II), Ni(II), and Cu(II) complexes . These complexes have been characterized by IR, UV–Visible, 1H NMR, 13C NMR, Mass, Powder XRD analysis .Scientific Research Applications
Antimicrobial Activity
(1H-indol-4-yl)thiourea: derivatives have been investigated for their antimicrobial potential. These compounds exhibit inhibitory effects against both Gram-positive cocci and Gram-negative rods . Additionally, some derivatives have demonstrated activity against specific bacterial enzymes, such as S. aureus topoisomerase IV and DNA gyrase .
Antiviral Properties
Researchers have explored the antiviral activity of (1H-indol-4-yl)thiourea derivatives against a wide range of DNA and RNA viruses. Notably, derivative 8 showed potent activity against HIV-1, including variants with clinically relevant mutations . This suggests its potential as an antiviral agent.
Anti-HIV Activity
As mentioned earlier, (1H-indol-4-yl)thiourea derivatives have demonstrated anti-HIV effects. Specifically, compound 6 exhibited significant inhibition against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells . These findings highlight its relevance in combating HIV infections.
Biological Diversity
Indole derivatives, including (1H-indol-4-yl)thiourea , possess diverse biological activities. These include anti-inflammatory, antioxidant, anticancer, and antitubercular properties . The indole scaffold continues to inspire researchers in the quest for novel therapeutic agents.
Crystallographic Insights
The molecular structures of some (1H-indol-4-yl)thiourea derivatives have been confirmed through X-ray crystallography. For instance, compounds 8 and 28 underwent structural analysis, providing valuable insights into their three-dimensional arrangements .
Synthetic Drug Development
The indole nucleus serves as a crucial component in synthetic drug molecules. Researchers have explored various modifications of the indole scaffold to develop new and useful derivatives for therapeutic purposes .
Mechanism of Action
Target of Action
N-(1H-indol-4-yl)thiourea, also known as (1H-indol-4-yl)thiourea, is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1H-indol-4-yl)thiourea may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Safety and Hazards
properties
IUPAC Name |
1H-indol-4-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWGIYAKXYJQPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-yl)thiourea |
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